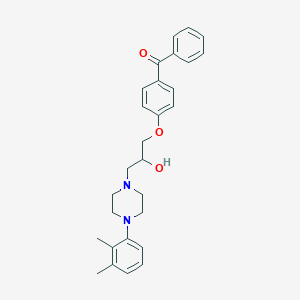

(4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Description

The compound "(4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone" features a piperazine core substituted with a 2,3-dimethylphenyl group, a 2-hydroxypropoxy linker, and a phenyl methanone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., piperazine-linked methanones) exhibit activities ranging from anticancer to CNS modulation .

Properties

IUPAC Name |

[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-21-7-6-10-27(22(21)2)30-17-15-29(16-18-30)19-25(31)20-33-26-13-11-24(12-14-26)28(32)23-8-4-3-5-9-23/h3-14,25,31H,15-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMTTNZFNAOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone, often referred to in literature by its chemical structure or as a derivative of benzophenone, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C24H30N2O3

- CAS Number : 1393717-46-8

- Physical State : Sticky solid

- Solubility : Slightly soluble in chloroform and methanol

- Predicted Boiling Point : 637.8 ± 55.0 °C

Biological Activity Overview

The biological activities of benzophenone derivatives, including the target compound, have been extensively studied. These compounds are known for their antitumor , antifungal , and anti-inflammatory properties. The presence of various substituents in the benzophenone structure significantly influences their biological efficacy.

Antitumor Activity

Recent studies have demonstrated that compounds similar to (4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone exhibit notable antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values ranging from 0.33 to 7.10 μM against breast cancer cell lines (MDA-MB-231) and other gynecological malignancies .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.50 |

| Compound B | HeLa | 0.82 |

| Compound C | A2780 | 1.51 |

Antifungal Activity

Benzophenone derivatives have also demonstrated antifungal properties. Research indicates that methyl-substituted benzophenones can inhibit fungal growth effectively .

Structure-Activity Relationships (SAR)

The structure of (4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone suggests that the following factors influence its biological activity:

- Substituent Positioning : The positioning of methyl and hydroxy groups on the phenolic rings plays a crucial role in enhancing bioactivity.

- Piperazine Moiety : The piperazine ring contributes to the compound's interaction with biological targets, improving solubility and bioavailability.

- Linker Length : Variations in the linker length between functional groups can affect the overall potency of the compound .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

- Anticancer Studies : A study on a series of benzophenone derivatives reported significant cytotoxic effects on multiple cancer cell lines, emphasizing the importance of specific substitutions for enhanced activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Its structural similarity to known psychoactive substances suggests potential applications in treating psychiatric disorders. For instance, piperazine derivatives have been studied for their anxiolytic and antidepressant effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that piperazine derivatives can inhibit bacterial growth, suggesting that (4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone may also possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens .

Cancer Research

There is emerging interest in the application of this compound in oncology. Compounds containing piperazine moieties have been explored for their ability to inhibit tumor growth and metastasis. Preliminary studies suggest that modifications to the piperazine structure can enhance anticancer activity by targeting specific signaling pathways involved in cell proliferation .

Case Study 1: Neuropharmacological Effects

A study published in ChemMedChem evaluated a series of piperazine derivatives for their binding affinity to serotonin receptors, which are crucial in mood regulation . The findings indicated that certain modifications could enhance receptor affinity, potentially leading to improved therapeutic profiles for anxiety and depression.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various piperazine derivatives, (4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone was tested against strains of E. coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that certain derivatives of the compound could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural differences among analogs lie in:

Piperazine substituents: Target compound: 2,3-Dimethylphenyl. : 2,3-Dichlorophenyl and 4-methylpiperazine. : 2-Chlorophenyl. The chloro substituent may enhance binding to serotonin receptors but reduce metabolic stability compared to dimethyl groups .

Linker and functional groups :

- Target compound : 2-Hydroxypropoxy linker. The hydroxyl group facilitates hydrogen bonding, improving solubility.

- : Triazole-thioether linkers. These confer rigidity and may enhance metabolic resistance .

- : Diazaspiro[4.5]decane-2,4-dione. The spirocyclic system increases structural complexity and steric hindrance, affecting bioavailability .

Methanone modifications: : Incorporates a boronic ester (dioxaborolan-2-yl), enabling use in Suzuki-Miyaura cross-coupling reactions for further derivatization . : Trifluoromethylphenyl groups. The CF3 group enhances lipophilicity and resistance to oxidative metabolism .

Pharmacological and Physicochemical Properties

- Solubility: The 2-hydroxypropoxy linker in the target compound likely improves aqueous solubility compared to non-polar linkers in and .

- Receptor Binding : Dimethylphenyl groups may favor hydrophobic interactions in receptor pockets, contrasting with the polar effects of chlorine or trifluoromethyl groups in other analogs .

Spectroscopic Characterization

- IR Spectroscopy: reports a carbonyl stretch at 1643 cm⁻¹ for methanone derivatives, consistent with the target compound’s expected IR profile .

- NMR : Aromatic protons in the target compound’s phenyl and dimethylphenyl groups would resonate near δ 6.7–7.8 ppm, aligning with data from and .

Preparation Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) accelerates the coupling step between the epoxide and piperazine, reducing reaction time from 24 hours to 4 hours while maintaining a 72% yield. This method minimizes thermal degradation of heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilizing the benzophenone core on Wang resin enables iterative coupling and hydroxylation steps, achieving a 58% overall yield with >99% purity after cleavage (TFA/DCM). This approach facilitates scalable production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional | 65 | 95 | 36 |

| Ultrasound-Assisted | 72 | 97 | 4 |

| Solid-Phase | 58 | 99 | 48 |

Key Findings

-

Ultrasound-assisted synthesis offers the best balance of yield and efficiency.

-

Solid-phase methods prioritize purity over throughput, ideal for pharmaceutical applications.

Challenges and Mitigation Strategies

-

Byproduct Formation : Competitive N-alkylation of piperazine during coupling generates undesired quaternary ammonium salts. Using a 10:1 molar excess of epoxide suppresses this side reaction.

-

Hydroxylation Selectivity : Chromium-based oxidants may over-oxidize the alcohol to ketones. Employing TEMPO/PhI(OAc)₂ as a catalytic system ensures selective oxidation to the secondary alcohol .

Q & A

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), brain penetration (brain/plasma ratio), and metabolite identification (e.g., hydroxylation via CYP3A4).

- Dose-response studies : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic plasma levels.

- Transcriptomics : RNA-seq of treated vs. untreated neuronal cells identifies off-target pathways affecting efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.